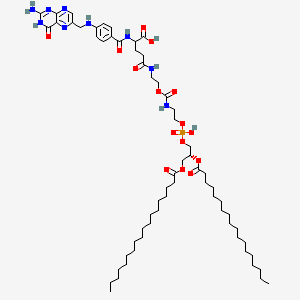

DSPE-PEG-Folate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DSPE-PEG-Folate is a compound that combines distearoylphosphatidylethanolamine (DSPE), polyethylene glycol (PEG), and folic acid (Folate). This compound is widely used in targeted drug delivery systems due to its ability to bind to folate receptors, which are often overexpressed on the surface of cancer cells . The combination of these three components allows for the creation of micelles or lipid bilayers that can encapsulate therapeutic agents, enhancing their stability and targeting capabilities .

Métodos De Preparación

The preparation of DSPE-PEG-Folate involves the chemical conjugation of DSPE, PEG, and folic acid. One common method includes the use of a chemical linker to attach folic acid to PEG, which is then conjugated to DSPE . The reaction typically involves the following steps:

Activation of PEG: PEG is activated using a coupling agent such as N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to form PEG-NHS.

Conjugation with Folic Acid: The activated PEG-NHS is then reacted with folic acid to form PEG-Folate.

Attachment to DSPE: Finally, PEG-Folate is conjugated to DSPE to form this compound.

Industrial production methods often involve microfluidic synthesis, which allows for continuous-flow preparation of nanoscale liposomes functionalized with PEG and folate . This method is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

DSPE-PEG-Folate undergoes several types of chemical reactions, including:

Amide Bond Formation: The primary reaction in the synthesis of this compound is the formation of an amide bond between the carboxyl group of folic acid and the amino group of PEG.

Oxidation and Reduction: While this compound itself is relatively stable, the encapsulated therapeutic agents may undergo oxidation or reduction reactions depending on their chemical nature.

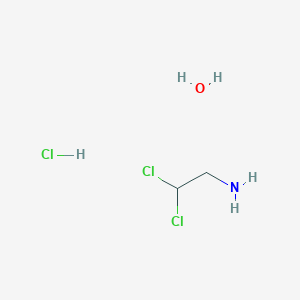

Common reagents used in these reactions include NHS, EDC, and various solvents such as chloroform and methanol . The major products formed from these reactions are the conjugated this compound and any encapsulated therapeutic agents .

Aplicaciones Científicas De Investigación

DSPE-PEG-Folate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Targeted Drug Delivery: this compound is extensively used in the development of targeted drug delivery systems.

Imaging Agents: The compound is also used in the development of imaging agents for cancer diagnosis.

Biological Research: This compound is used in biological research to study receptor-mediated endocytosis and the cellular uptake of nanoparticles.

Mecanismo De Acción

The mechanism of action of DSPE-PEG-Folate is based on its ability to target folate receptors, which are overexpressed on the surface of many cancer cells . Upon binding to these receptors, the compound is internalized via receptor-mediated endocytosis, allowing for the targeted delivery of encapsulated therapeutic agents . The PEG component enhances the solubility and stability of the compound, while the DSPE component facilitates the formation of micelles or lipid bilayers .

Comparación Con Compuestos Similares

DSPE-PEG-Folate is unique in its ability to target folate receptors, making it particularly useful for cancer therapy. Similar compounds include:

DSPE-PEG-Mannose: Targets mannose receptors on macrophages.

DSPE-PEG-Biotin: Targets biotin receptors, often used in biotin-avidin systems for targeted delivery.

DSPE-PEG-Antibody Conjugates: Targets specific antigens on the surface of cells, used in targeted immunotherapy.

Compared to these compounds, this compound offers the advantage of targeting folate receptors, which are commonly overexpressed in a variety of cancers, making it a versatile tool for cancer therapy .

Propiedades

Fórmula molecular |

C63H104N9O15P |

|---|---|

Peso molecular |

1258.5 g/mol |

Nombre IUPAC |

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C63H104N9O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-55(74)84-47-52(87-56(75)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-86-88(81,82)85-44-42-66-63(80)83-43-41-65-54(73)40-39-53(61(78)79)70-59(76)49-35-37-50(38-36-49)67-45-51-46-68-58-57(69-51)60(77)72-62(64)71-58/h35-38,46,52-53,67H,3-34,39-45,47-48H2,1-2H3,(H,65,73)(H,66,80)(H,70,76)(H,78,79)(H,81,82)(H3,64,68,71,72,77)/t52-,53?/m1/s1 |

Clave InChI |

WMKPFLXUUODBKW-YVDOKXHJSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13728583.png)

![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)

![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)

![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)

![[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728633.png)

![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13728635.png)

![ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B13728643.png)

![(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13728646.png)

![3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline](/img/structure/B13728650.png)